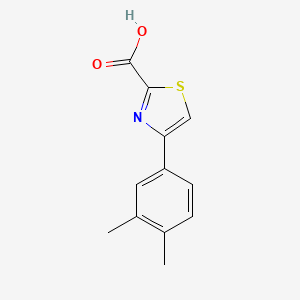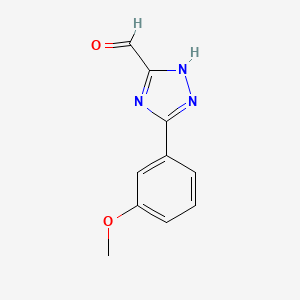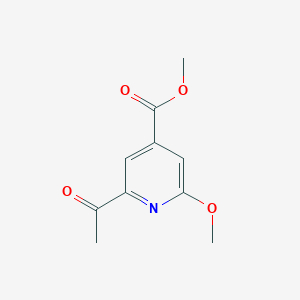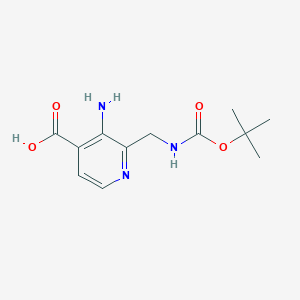
4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid is an organic compound characterized by a thiazole ring substituted with a 3,4-dimethylphenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid typically involves the condensation of 3,4-dimethylphenylamine with α-bromoacetyl chloride to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, resulting in the formation of thiazolidine derivatives or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.
Reduction: Formation of thiazolidine derivatives or 4-(3,4-dimethylphenyl)thiazole-2-methanol.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole ring and the carboxylic acid group play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 4-(3,4-Dimethylphenyl)-1,3-thiazole-2-carboxamide
- 4-(3,4-Dimethylphenyl)-1,3-thiazole-2-thiol
- 4-(3,4-Dimethylphenyl)-1,3-thiazole-2-amine
Uniqueness: 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid is unique due to the presence of both the thiazole ring and the carboxylic acid group, which confer specific chemical reactivity and biological activity. The dimethyl substitution on the phenyl ring further enhances its properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
886367-08-4 |
|---|---|
Molekularformel |
C12H11NO2S |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-7-3-4-9(5-8(7)2)10-6-16-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
NITKFQIBDJIWCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)




![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)







